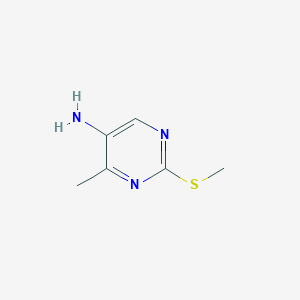![molecular formula C13H15NO4 B3157164 Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate CAS No. 84677-05-4](/img/structure/B3157164.png)
Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Ethylene Agonist in Plants
Methyl-ACC, a structural analog of 1-aminocyclopropane-1-carboxylate acid (ACC), has been identified as an agonist of ethylene response in plants . Ethylene is a crucial gaseous phytohormone that regulates various physiological and developmental processes. Here’s how methyl-ACC impacts plant growth:
Structure–Function Relationship
This study contributes to our understanding of the structure–function-regulation relationship of compounds associated with ethylene biosynthesis. While the exact mechanism of methyl-ACC’s function remains a topic of discussion, its potential impact on plant growth and development is exciting.
For more details, you can refer to the original research article here.
Mécanisme D'action
Target of Action
It’s known that similar compounds interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It’s known that benzyloxy carbonyl compounds often act as protective groups in organic synthesis, which can influence the activity of the compound . The cyclopropane ring could potentially undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
For instance, 1-Aminocyclopropane-1-carboxylic acid (ACC), a cyclic α-amino acid with a cyclopropane ring, is a precursor to the plant hormone ethylene .
Pharmacokinetics
For instance, the presence of the benzyloxy carbonyl group could potentially influence the compound’s absorption and distribution .
Result of Action
Similar compounds have been known to have various effects, such as influencing enzyme activity or receptor binding .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Orientations Futures
Propriétés
IUPAC Name |
methyl 1-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-11(15)13(7-8-13)14-12(16)18-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNOQUWDRWTZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

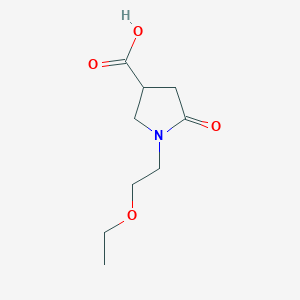
![4-Amino-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3157092.png)
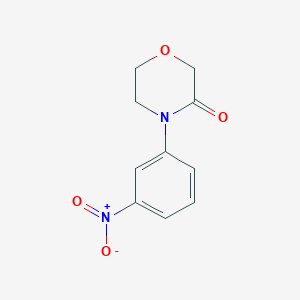

![trisodium;3-[(2S,3S)-18-carboxy-20-(carboxylatomethyl)-8-ethenyl-13-ethyl-3,7,17-trimethyl-12-(oxidomethylidene)-3,21-dihydro-2H-porphyrin-2-yl]propanoate](/img/structure/B3157106.png)
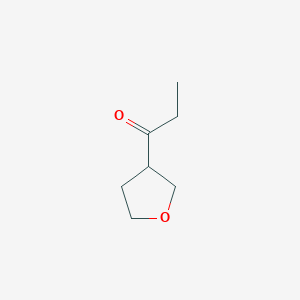
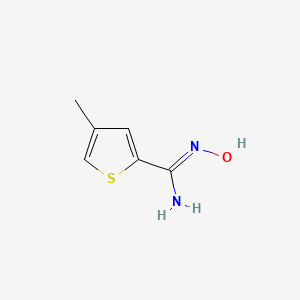

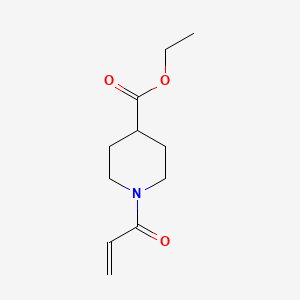

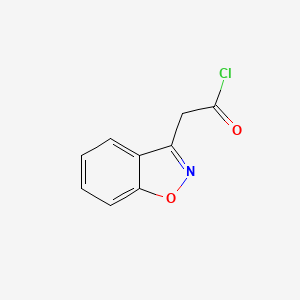
![Ethyl 6-benzyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3157160.png)
